Methyl 1-cyclopentylazetidine-3-carboxylate
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Description
“Methyl 1-cyclopentylazetidine-3-carboxylate” is a chemical compound with the CAS Number: 1355247-97-0. It has a molecular weight of 183.25 and its IUPAC name is methyl 1-cyclopentyl-3-azetidinecarboxylate .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H17NO2 . The InChI Code is 1S/C10H17NO2/c1-13-10(12)8-6-11(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 183.25 . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Azetidine Derivatives Synthesis Research on azetidine derivatives, including compounds similar to Methyl 1-cyclopentylazetidine-3-carboxylate, has been conducted. A study by Chen et al. (1967) explored the synthesis of various azetidine derivatives, providing a foundation for understanding the chemical behavior and potential applications of such compounds in scientific research (Chen, Sanjiki, Kato, & Ohta, 1967).
Functionalization of Cyclopentane Derivatives Moriarty et al. (1998) investigated the functionalization of fused cyclopentane derivatives, which is relevant to the study of this compound. This research contributes to the understanding of how such compounds can be modified and utilized in various scientific contexts (Moriarty, Rani, May, Guo, & Prakash, 1998).
Carboxyl Methylation Studies The study of carboxyl methylation in proteins, as explored by Huzoor-Akbar et al. (1991), provides insights into biochemical processes that could be relevant to the understanding of this compound's role in similar methylation reactions (Huzoor-Akbar, Winegar, & Lapetina, 1991).
Synthesis of Azetidine-2-Carboxylic Acid Derivatives Mangelinckx et al. (2005) contributed to the field by synthesizing new azetidine-2-carboxylates. Their research enhances the understanding of the synthesis processes and potential applications of azetidine derivatives, which are structurally related to this compound (Mangelinckx, Boeykens, Vliegen, Eycken, & Kimpe, 2005).
Properties
IUPAC Name |
methyl 1-cyclopentylazetidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-11(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDPYTUKIJNNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742802 |
Source
|
Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-97-0 |
Source
|
Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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